6-alpha-Hydroxy paclitaxel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

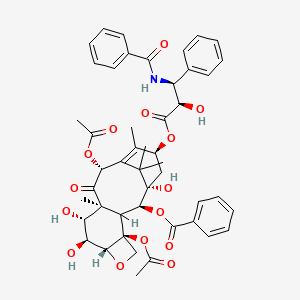

6-alpha-Hydroxy paclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C47H51NO15 and its molecular weight is 869.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Monitoring

6-alpha-Hydroxy paclitaxel is primarily studied for its role in the pharmacokinetics of paclitaxel therapy. The relationship between paclitaxel and its metabolites is crucial for understanding drug efficacy and toxicity. Therapeutic Drug Monitoring (TDM) has been developed to tailor paclitaxel dosing based on individual patient responses, which also includes monitoring levels of this compound.

A study highlighted the development of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method that successfully quantifies both paclitaxel and this compound in human plasma. This method demonstrated high sensitivity and specificity, with linear calibration curves ranging from 1 to 10,000 ng/mL for paclitaxel and 1 to 1,000 ng/mL for its metabolite . The ability to accurately measure these compounds allows clinicians to adjust treatment regimens based on individual pharmacokinetic profiles.

Efficacy in Cancer Treatment

Research indicates that this compound retains cytotoxic properties similar to those of its parent compound. It has been shown to enhance the cytotoxic effects of paclitaxel when used in combination with noncytotoxic concentrations of the drug against certain leukemia cell lines . This suggests potential applications in combination therapies aimed at increasing the overall effectiveness of cancer treatments.

In a genotype-guided phase Ib study involving ovarian cancer patients, the quantification of both paclitaxel and this compound was critical for understanding patient-specific responses to chemotherapy. The study found that TDM could improve patient outcomes by allowing for personalized dosing strategies .

Methodologies for Quantification

Several methodologies have been developed to quantify this compound in biological samples:

- High-Performance Liquid Chromatography : Various studies have employed HPLC methods with different detection systems, including tandem mass spectrometry, to achieve sensitive quantification of both paclitaxel and its metabolites.

- Ultra-Performance Liquid Chromatography : A novel ultra-performance liquid chromatography method demonstrated significant resolution for simultaneous detection of paclitaxel and this compound, emphasizing advancements in analytical techniques .

- Dried Blood Spot Assays : Recent developments include dried blood spot assays that allow for rapid and efficient pharmacokinetic studies in preclinical models. These methods provide a practical approach for quantifying low concentrations of metabolites .

Case Studies

- Ovarian Cancer Treatment : A genotype-guided study utilized HPLC-MS/MS to monitor levels of this compound in patients receiving varying doses of paclitaxel. The results indicated that higher levels of this metabolite correlated with increased toxicity but also enhanced therapeutic efficacy .

- Preclinical Pharmacokinetic Investigations : In SCID/Beige mice, a study employed dried blood spot assays to evaluate the pharmacokinetics of paclitaxel and its metabolites post-administration. The findings demonstrated an effective method for assessing drug metabolism in vivo, paving the way for future research on human applications .

Análisis De Reacciones Químicas

Metabolic Formation via CYP2C8-Mediated Hydroxylation

6-alpha-hydroxy paclitaxel is primarily formed through cytochrome P450 (CYP2C8)-catalyzed hydroxylation of paclitaxel. This reaction occurs in hepatic microsomes and requires NADPH as a cofactor .

Reaction Parameters:

The reaction proceeds via oxidative insertion of a hydroxyl group into paclitaxel’s taxane core, retaining the compound’s tetracyclic structure while reducing cytotoxic activity .

C-7 Epimerization

This compound was first synthesized via C-7 epimerization of 7-epipaclitaxel derivatives, enabling access to gram-scale quantities for biological studies :

text7-epipaclitaxel → (C-7 epimerization) → this compound

Stability and Degradation Reactions

This compound exhibits stability comparable to paclitaxel under physiological conditions but degrades under extreme pH or enzymatic activity .

Stability Data:

| Condition | Half-Life (T₁/₂) | Degradation Products | Source |

|---|---|---|---|

| Plasma (37°C, pH 7.4) | 6–8 hours | None (stable) | |

| Acidic (pH <3) | <1 hour | C-7 epimer, taxane derivatives | |

| Alkaline (pH >9) | <2 hours | Oxidized derivatives |

Analytical Quantification Reactions

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods rely on derivatization or isotopic labeling for precise quantification :

UPLC-MS/MS Method :

| Parameter | Value (this compound) |

|---|---|

| Linear Range | 5–5,000 ng/mL |

| Limit of Detection (LOD) | 0.033 μg/mL |

| Limit of Quantitation (LOQ) | 0.099 μg/mL |

| Retention Time | 2.5 min |

Internal Standard : [D5]-6-alpha-hydroxy paclitaxel (used for isotope dilution) .

Pharmacokinetic Interactions

This compound does not inhibit CYP2C8 or CYP3A4, avoiding drug-drug interactions with paclitaxel or other co-administered agents .

Pharmacokinetic Parameters :

| Parameter | Value (this compound) |

|---|---|

| Plasma Protein Binding | 89–98% |

| Clearance | 15–20 L/h/m² |

| Renal Excretion | <5% |

Comparative Reactivity with Paclitaxel

| Property | Paclitaxel | This compound |

|---|---|---|

| CYP2C8 Affinity (Km) | 4.2 μM | N/A (metabolite) |

| Cytotoxicity (IC50) | 4 nM | >1,000 nM |

| Plasma Stability | Moderate | High |

Propiedades

Fórmula molecular |

C47H51NO15 |

|---|---|

Peso molecular |

869.9 g/mol |

Nombre IUPAC |

[(1S,2S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36?,37-,39+,40-,45-,46+,47+/m0/s1 |

Clave InChI |

NDCWHEDPSFRTDA-MJLVFIKCSA-N |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H]([C@@H]([C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Sinónimos |

6-hydroxy-taxol 6-hydroxypaclitaxel 6-hydroxytaxol 6alpha-hydroxypaclitaxel 6alpha-hydroxytaxol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.